4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a sulfonamide-linked 5-methylisoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the 5-methylisoxazole moiety. This can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The subsequent steps involve the introduction of the sulfonamide linkage and the chlorination of the benzamide core. Common reagents used in these steps include sulfonyl chlorides, amines, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole moiety may yield hydroxylated derivatives, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide linkage and the isoxazole moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide linkage but different substituents.
4-chloro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzenesulfonamide: A related compound with a sulfonamide group instead of a benzamide core.
Uniqueness
4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O4S |
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Molecular Weight |
391.8g/mol |
IUPAC Name |
4-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C17H14ClN3O4S/c1-11-10-16(20-25-11)21-26(23,24)15-8-6-14(7-9-15)19-17(22)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,22)(H,20,21) |
InChI Key |
URLVMOUSXYSLKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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